molecular formula C18H21N5O3 B11614708 N-ethyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614708
M. Wt: 355.4 g/mol
InChI Key: IUWPEDPMOGCNDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the imino group or other reducible sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action for N-ethyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require detailed experimental studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ethyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide include:

Uniqueness

The uniqueness of N-ethyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-ethyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H21N5O3/c1-4-20-17(24)12-9-13-16(22(15(12)19)7-8-26-3)21-14-6-5-11(2)10-23(14)18(13)25/h5-6,9-10,19H,4,7-8H2,1-3H3,(H,20,24)

InChI Key

IUWPEDPMOGCNDX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCOC

Origin of Product

United States

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